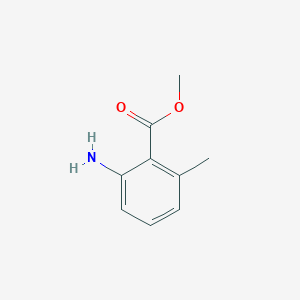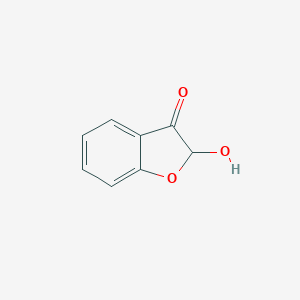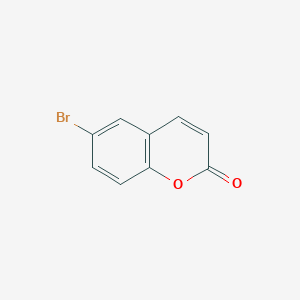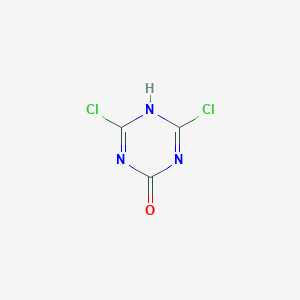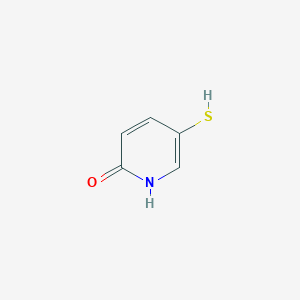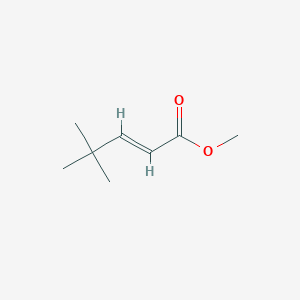
Methyl (2E)-4,4-dimethyl-2-pentenoate
Übersicht
Beschreibung
Methyl (2E)-4,4-dimethyl-2-pentenoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
Thermal Rearrangement of Unsaturated Esters :
- Research by McGreer and Chiu (1968) explored the thermal rearrangement of α,β- to β,γ-unsaturated esters, including methyl cis-4-methyl-2-pentenoate, suggesting a mechanism involving a cyclic 1,5-transfer of hydrogen (Mcgreer & Chiu, 1968).
Synthesis of Novel 3-Oxopiperidin-2-Ones :
- Dejaegher, D’hooghe, and Kimpe (2008) described a process for transforming methyl 2-alkoxy-5-amino-4,4-dimethyl-2-pentenoates into 3-oxopiperidin-2-ones, showcasing the chemical versatility of this compound (Dejaegher, D’hooghe, & Kimpe, 2008).
Vinyloxirane Thermal Reaction :
- HasegawaHajime, SaitoHitoshi, and TsuchitaniKazuo (1977) investigated the thermal reaction of vinyloxirane derivatives, including methyl 4,5-epoxy-3-methoxycarbonyl-4-methyl-trans-2-pentenoate (HasegawaHajime, SaitoHitoshi, & TsuchitaniKazuo, 1977).
Hydroesterification of Butadiene :
- A study by Matsuda (1973) focused on the cobalt carbonyl-catalyzed hydroesterification of butadiene, producing methyl 3-pentenoate, which is closely related to the chemical structure of interest (Matsuda, 1973).
Production of Nylon Intermediates :
- Marckwordt et al. (2019) described the use of methyl 2-, 3-, and 4-pentenoate, which are structurally similar, in the production of nylon intermediates from bio-based levulinic acid (Marckwordt et al., 2019).
Synthesis of Pyran-2-One Derivatives :
- Tanaka, Urata, and Fuchikami (1986) studied the terminal oxidation of 3,3-dimethyl-4-pentenoates, leading to the synthesis of pyran-2-one derivatives, highlighting the compound's applicability in organic synthesis (Tanaka, Urata, & Fuchikami, 1986).
Photoisomerization in Unsaturated Carboxylic Acids :
- Biot, Keukeleire, and Verzele (2010) explored the photoisomerization of unsaturated carboxylic acids, including compounds structurally related to methyl (2E)-4,4-dimethyl-2-pentenoate (Biot, Keukeleire, & Verzele, 2010).
Eigenschaften
IUPAC Name |
methyl (E)-4,4-dimethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-5-7(9)10-4/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLWRINPDMKVHW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-4,4-dimethyl-2-pentenoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



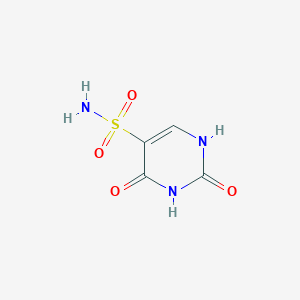
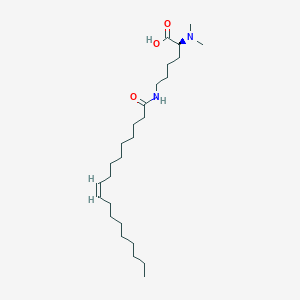
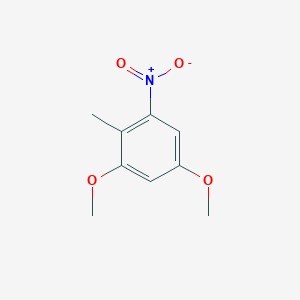
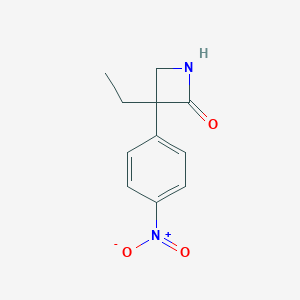
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
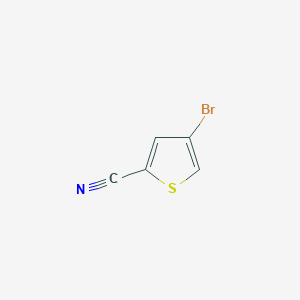
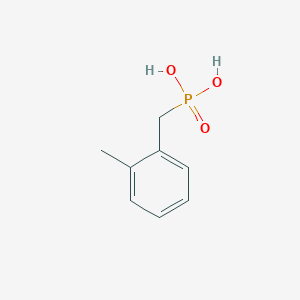
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
